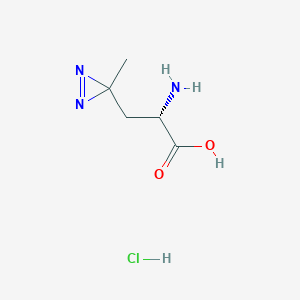

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

描述

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, is a diazirine-containing leucine amino acid. It is a multifunctional photo-crosslinker used in various scientific research applications. This compound is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .

作用机制

Target of Action

H-L-Photo-Leucine*HCl is a diazirine-containing leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), H-L-Photo-Leucine*HCl forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, enabling the study of protein-protein interactions and cellular mechanisms .

Biochemical Pathways

H-L-Photo-Leucine*HCl affects the biochemical pathways involving the target proteins. The exact pathways affected would depend on the specific proteins being targeted. The compound’s ability to form covalent bonds upon UV light irradiation allows it to provide unique short-distance information on the structural core regions of proteins . This can help in understanding the function of these proteins and their role in various biochemical pathways.

Result of Action

The result of H-L-Photo-Leucine*HCl’s action is the formation of a covalent bond with target proteins upon UV light irradiation . This allows for the identification of protein-protein interactions in living cells . The compound’s action can help accelerate drug discovery research by probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of H-L-Photo-Leucine*HCl is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) for its photoaffinity labeling action . Additionally, it is recommended to store the compound in a cool, dry area protected from environmental extremes . These factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

H-L-Photo-LeucineHCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through photoaffinity labeling, where H-L-Photo-LeucineHCl forms a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation .

Cellular Effects

The effects of H-L-Photo-Leucine*HCl on various types of cells and cellular processes are significant. It influences cell function by allowing for photoaffinity labeling of cellular targets and protein-protein interactions . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of H-L-Photo-Leucine*HCl is through its role as a photo-crosslinker. Upon UV light irradiation, it forms a covalent bond with cellular targets and protein-protein interactions . This binding interaction with biomolecules can lead to changes in gene expression and can influence enzyme inhibition or activation.

准备方法

Synthetic Routes and Reaction Conditions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can be synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid structure. The synthetic route typically involves the following steps:

Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.

Introduction of the diazirine group: The protected leucine is then reacted with a diazirine-containing reagent to introduce the diazirine group.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

High-yield incorporation: The compound is incorporated into proteins recombinantly expressed in Escherichia coli, achieving high incorporation rates.

Purification: The synthesized compound is purified using techniques such as chromatography to obtain the desired purity level.

化学反应分析

Types of Reactions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Photo-crosslinking: Upon UV light irradiation (∼360 nm), the diazirine group forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond.

Substitution reactions: The diazirine group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

UV light (∼360 nm): Used for photo-crosslinking reactions.

Nucleophiles: Used in substitution reactions.

Major Products Formed

Covalent adducts: Formed during photo-crosslinking reactions.

Substituted products: Formed during substitution reactions.

科学研究应用

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

相似化合物的比较

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is unique due to its diazirine-containing structure, which allows for efficient photo-crosslinking. Similar compounds include:

H-L-Photo-lysine HCl: Another diazirine-containing amino acid used for photoaffinity labeling.

H-L-Photo-Proline hydrochloride: Used for similar applications in photo-crosslinking.

Fmoc-L-photo-leucine: An Fmoc-protected version of this compound used in peptide synthesis.

This compound stands out due to its high efficiency in forming covalent bonds upon UV light irradiation, making it a valuable tool in various scientific research applications.

生物活性

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, commonly referred to as H-L-Photo-leucine, is an amino acid derivative that incorporates a diazirine moiety. This compound has gained attention in biochemical research due to its unique properties as a photo-crosslinker, allowing for the study of protein interactions and dynamics in living systems.

The molecular formula of this compound is CHNO, with a molecular weight of 143.14 g/mol. It is classified under hazardous materials due to its reactive nature and requires careful handling under inert conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 851960-91-3 |

| MDL Number | MFCD19207670 |

| Classification | Hazard Class 4.1 |

The biological activity of H-L-Photo-leucine primarily revolves around its ability to act as a photo-crosslinker. Upon exposure to UV light, the diazirine group undergoes a rearrangement to form a highly reactive carbene species. This reactive intermediate can covalently bond to nearby nucleophiles, including amino acids in proteins, facilitating the study of protein-protein and protein-ligand interactions.

Applications in Research

- Protein Interaction Studies : H-L-Photo-leucine is utilized to map protein interactions in complex biological systems. Its incorporation into proteins allows researchers to capture transient interactions that would otherwise be difficult to study.

- Cellular Imaging : The compound serves as a tool for labeling specific proteins within cells, enabling visualization through various imaging techniques.

- Drug Discovery : By understanding how proteins interact with potential drug candidates, H-L-Photo-leucine aids in the identification of new therapeutic targets.

Case Studies

Several studies have demonstrated the utility of H-L-Photo-leucine in biological research:

- Study on GABAA Receptors : Research indicated that diazirine-based photo-crosslinkers could effectively map binding sites on GABAA receptors, revealing critical insights into receptor modulation by various ligands .

- Cancer Research : In a study focused on cancer therapeutics, H-L-Photo-leucine was used to identify novel binding partners for anticancer drugs, enhancing the understanding of drug action mechanisms .

- Neuroscience Applications : The compound has been employed to investigate synaptic proteins and their interactions during neurotransmission processes, providing insights into neural signaling pathways .

属性

IUPAC Name |

(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNFORQFTSETKL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。